6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 19849-11-7
VCID: VC16055068
InChI: InChI=1S/C14H13Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol

6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

CAS No.: 19849-11-7

Cat. No.: VC16055068

Molecular Formula: C14H13Cl2NO3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid - 19849-11-7

Specification

CAS No. 19849-11-7
Molecular Formula C14H13Cl2NO3
Molecular Weight 314.2 g/mol
IUPAC Name 6-[(2,4-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C14H13Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)
Standard InChI Key YRHPZOHJQBKKAC-UHFFFAOYSA-N
Canonical SMILES C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Introduction

6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure and potential applications in chemistry and medicine. This compound belongs to the category of organic compounds known as carbamates and carboxylic acids. Its molecular formula is C14H13Cl2NO3, with a molecular weight of approximately 314.2 g/mol.

Synthesis of 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with cyclohex-3-ene-1-carboxylic acid. Coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) are used under controlled conditions to optimize yield and purity. The reaction conditions, including temperature, solvent choice, and reaction time, must be carefully optimized to ensure high yields and minimal by-products.

Chemical Reactions and Applications

6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can participate in various chemical reactions. Common reagents for these reactions include hydrogen gas with palladium catalysts for reductions and various amines for substitution reactions. The specific products formed depend on the reaction conditions and the reagents used.

This compound has several significant applications, including potential therapeutic uses in areas such as anti-inflammatory or anticancer treatments. Its dual interaction mechanism suggests biological activity that could be leveraged in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. For example:

Compound NameMolecular FormulaUnique Features
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acidNot specifiedContains a fluorophenyl moiety; potential antimicrobial and anticancer properties.
6-[(2,3-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acidC14H13Cl2NO3Features a dichlorophenyl group at different positions; similar molecular weight .
6-[(2,5-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acidNot specifiedDichlorination may enhance chemical reactivity or biological properties.

These compounds highlight the diversity of carbamoyl-substituted cyclohexene derivatives and their potential applications in medicinal chemistry.

Research Findings and Future Directions

Research on 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is ongoing, with a focus on elucidating its interactions with biological targets. Preliminary studies suggest potential therapeutic applications, although detailed mechanisms of action remain under investigation. Further studies are needed to fully explore its biological activity and potential uses in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator